5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a central pyrimidine ring substituted with a pyrrolidine group at position 6 and a methyl group at position 2. The benzene sulfonamide moiety is substituted with methoxy (position 5) and dimethyl (positions 2 and 4) groups, enhancing its hydrophobic and electronic properties . Such structural features are common in kinase inhibitors and antimicrobial agents, where the sulfonamide group facilitates target binding via hydrogen bonding, while the pyrimidine-pyrrolidine system modulates selectivity and solubility .
Propriétés
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S/c1-16-13-17(2)22(15-21(16)32-4)33(30,31)28-20-9-7-19(8-10-20)26-24-25-18(3)14-23(27-24)29-11-5-6-12-29/h7-10,13-15,28H,5-6,11-12H2,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZPRXFPLNONHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, a complex sulfonamide compound, has garnered attention in recent research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 388.48 g/mol
The structure includes a methoxy group, pyrimidine moiety, and a sulfonamide functional group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Studies suggest that it may act as a multi-kinase inhibitor, targeting pathways critical for tumor growth and survival .
- Metabolic Stability : Preliminary evaluations of metabolic stability indicate that the compound maintains favorable stability in liver microsomes, suggesting potential for oral bioavailability and therapeutic use .
The proposed mechanisms of action for this compound include:
- Kinase Inhibition : The compound appears to inhibit focal adhesion kinase (FAK), which plays a crucial role in cell migration and survival in cancer cells. This inhibition could lead to reduced tumor metastasis and improved treatment outcomes .
- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activity Summary
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- Study on FAK Inhibitors : A series of diaminopyrimidine compounds were synthesized and tested for their anticancer properties. One notable compound showed significant inhibition of FAK with IC50 values comparable to those observed with our target compound .
- Toxicity Assessments : Acute toxicity studies indicated that certain derivatives of this class exhibited acceptable safety profiles at therapeutic doses, reinforcing their potential as lead candidates for further development .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Pyrimidine Substituent Impact: The pyrrolidine group in the target compound offers a balance between polarity (solubility) and steric bulk (selectivity). In contrast, piperidine (a six-membered ring) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Diethylamino groups (e.g., in ) introduce greater hydrophobicity, which correlates with reduced potency in hydrophilic binding pockets . Aromatic substituents like (4-methylphenyl)amino () enhance π-π stacking but compromise solubility due to increased molecular rigidity.
Benzene Sulfonamide Modifications :
- The 5-methoxy-2,4-dimethyl pattern in the target compound and its analogues optimizes steric hindrance and electron distribution, favoring interactions with hydrophobic enzyme pockets .
Biological Activity: The target compound’s pyrrolidine-pyrimidine system shows moderate kinase inhibition (IC₅₀ ~ 120 nM in preliminary assays), while the piperidine analogue () exhibits stronger inhibition (IC₅₀ ~ 85 nM) but higher toxicity in vitro . Simplification to a non-pyrimidine sulfonamide () results in negligible activity, underscoring the necessity of the heterocyclic core for target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
